molecular formula C22H26N4O2S B12128964 N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide

N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12128964
M. Wt: 410.5 g/mol
InChI Key: IUJIDNPWDVVXMN-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The piperidine ring is introduced via nucleophilic substitution reactions, and the sulfonamide group is added through sulfonation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions lead to the compound’s antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a piperidine ring, and a sulfonamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H26N4O2S/c1-15-8-10-18(11-9-15)29(27,28)25-21-22(26-13-16(2)12-17(3)14-26)24-20-7-5-4-6-19(20)23-21/h4-11,16-17H,12-14H2,1-3H3,(H,23,25)

InChI Key

IUJIDNPWDVVXMN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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